molecular formula C20H22BrFN2O5 B5067054 4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid

4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid

Cat. No.: B5067054
M. Wt: 469.3 g/mol
InChI Key: SXSJGTXEXQTXPC-UHFFFAOYSA-N
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Description

4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid is a complex organic compound that features a brominated phenol group, a fluorinated phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the brominated phenol and the fluorinated phenyl groups . The reaction conditions often involve palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction is common in aromatic compounds and can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The brominated and fluorinated phenyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol is unique due to its combination of brominated phenol, fluorinated phenyl, and piperazine moieties. This combination enhances its potential interactions with biological targets and its versatility in synthetic applications.

Properties

IUPAC Name

4-bromo-2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O.C2H2O4/c19-16-5-6-18(23)15(11-16)13-22-9-7-21(8-10-22)12-14-3-1-2-4-17(14)20;3-1(4)2(5)6/h1-6,11,23H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSJGTXEXQTXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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